molecular formula C33H39N5O B11493167 1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine

1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine

Cat. No.: B11493167
M. Wt: 521.7 g/mol
InChI Key: OWUINTCBNUFMTE-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine is a complex organic compound that features a unique combination of adamantane, pyrazolo[1,5-A]pyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the formation of the pyrazolo[1,5-A]pyrimidine core, and finally, the coupling with piperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine is unique due to its combination of adamantane, pyrazolo[1,5-A]pyrimidine, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H39N5O

Molecular Weight

521.7 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(5,7-diphenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone

InChI

InChI=1S/C33H39N5O/c39-32(36-11-13-37(14-12-36)33-20-23-15-24(21-33)17-25(16-23)22-33)29-19-31-34-28(26-7-3-1-4-8-26)18-30(38(31)35-29)27-9-5-2-6-10-27/h1-10,19,23-25,28,30,34H,11-18,20-22H2

InChI Key

OWUINTCBNUFMTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=NN3C(CC(NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

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